
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene: is an organic compound that belongs to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of three benzyloxy groups and two bromine atoms attached to the phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene typically involves multiple steps, including the bromination of phenanthrene and subsequent benzyloxylation. The general synthetic route can be summarized as follows:
Bromination of Phenanthrene: Phenanthrene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Benzyloxylation: The dibromophenanthrene intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy groups at the 1, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of 1,5,7-Tris(benzyloxy)phenanthrene.
Substitution: Formation of 1,5,7-Tris(benzyloxy)-2,4-disubstituted phenanthrene derivatives.
科学研究应用
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy groups and bromine atoms can influence the compound’s binding affinity and specificity.
相似化合物的比较
1,5,7-Tris(benzyloxy)phenanthrene: Lacks the bromine atoms, leading to different chemical reactivity and applications.
2,4-Dibromophenanthrene: Lacks the benzyloxy groups, resulting in different physical and chemical properties.
1,5,7-Tris(methoxy)-2,4-dibromophenanthrene: Contains methoxy groups instead of benzyloxy groups, affecting its solubility and reactivity.
Uniqueness: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene is unique due to the combination of benzyloxy groups and bromine atoms, which impart specific chemical properties and potential applications. The presence of both electron-donating benzyloxy groups and electron-withdrawing bromine atoms allows for fine-tuning of the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
88811-89-6 |
|---|---|
分子式 |
C35H26Br2O3 |
分子量 |
654.4 g/mol |
IUPAC 名称 |
2,4-dibromo-1,5,7-tris(phenylmethoxy)phenanthrene |
InChI |
InChI=1S/C35H26Br2O3/c36-30-20-31(37)35(40-23-26-14-8-3-9-15-26)29-17-16-27-18-28(38-21-24-10-4-1-5-11-24)19-32(33(27)34(29)30)39-22-25-12-6-2-7-13-25/h1-20H,21-23H2 |
InChI 键 |
XPHFWSLKOJDBFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)C=CC4=C3C(=CC(=C4OCC5=CC=CC=C5)Br)Br)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



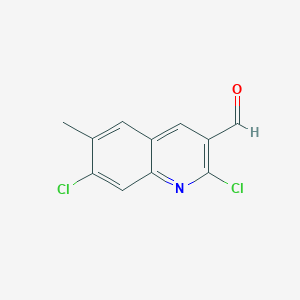
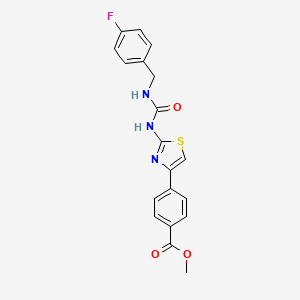
methanone](/img/structure/B14132518.png)
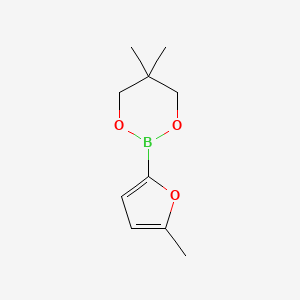
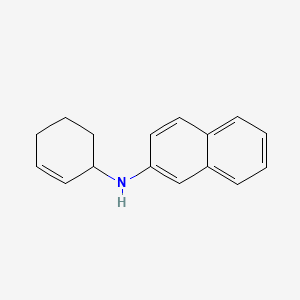
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
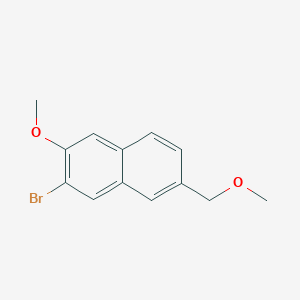

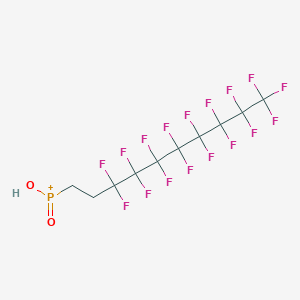
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
